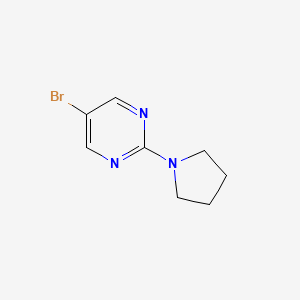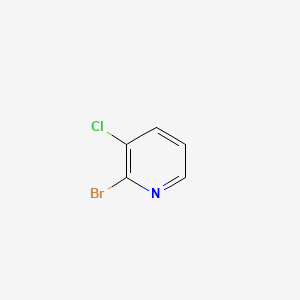
2-Bromo-3-chloropyridine
Vue d'ensemble
Description
2-Bromo-3-chloropyridine is an organic compound with the molecular formula C5H3BrClN. It is a halogenated pyridine derivative, characterized by the presence of both bromine and chlorine atoms attached to the pyridine ring. This compound is widely used in organic synthesis and serves as a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
2-Bromo-3-chloropyridine is a biochemical reagent . It primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial for its function and effects.
Mode of Action
It is known to interact with its primary target, the respiratory system
Biochemical Pathways
Given its role as a biochemical reagent , it is likely involved in various biochemical reactions and pathways
Result of Action
Given its role as a biochemical reagent , it is likely to have various effects at the molecular and cellular level
Action Environment
It is known that the compound should be stored in a dry, cool, and well-ventilated place
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloropyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, 3-chloropyridine can be brominated using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete halogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Reduction Reactions: The compound can be reduced to form 2-chloro-3-pyridylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, organolithium compounds.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran.
Reduction Reactions: Lithium aluminum hydride, diethyl ether as solvent.
Major Products:
- Substituted pyridines
- Bipyridines
- Pyridylmethanols
Applications De Recherche Scientifique
2-Bromo-3-chloropyridine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
3-Bromo-2-chloropyridine: Similar in structure but with the positions of bromine and chlorine atoms reversed.
2-Bromo-5-chloropyridine: Another halogenated pyridine with bromine and chlorine atoms at different positions.
2-Chloro-3-bromopyridine: A compound with similar halogenation but different reactivity due to the position of halogens.
Uniqueness: 2-Bromo-3-chloropyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Propriétés
IUPAC Name |
2-bromo-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHBBINNYAWQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426820 | |
| Record name | 2-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96424-68-9 | |
| Record name | 2-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-3-chloropyridine in organic synthesis?
A1: this compound serves as a crucial building block in synthesizing various halogenated pyridine compounds. [] These halogenated pyridines are essential intermediates in producing pharmaceuticals and pesticides. [] The presence of two different halogen atoms allows for versatile modifications, making it valuable for creating diverse chemical structures.
Q2: Can you describe a synthetic route for this compound and highlight its advantages?
A2: One efficient method involves using 2,3-dichloropyridine as the starting material. [] Reacting it with bromine-substituted hydrazine hydrate results in the substitution of one chlorine atom with bromine, yielding this compound. [] This approach offers several advantages, including readily available starting materials, short reaction times, mild reaction conditions, simple operation, and suitability for industrial production, ultimately leading to a total yield of 67%. []
Q3: How is this compound utilized in the synthesis of azaindoles?
A3: Research demonstrates the use of this compound in a palladium-catalyzed cascade reaction to synthesize 4-azaindoles. [] In this reaction, this compound undergoes a cyclization reaction with various diarylimines in the presence of a palladium catalyst and a base. [] This method highlights the compound's utility in forming complex heterocyclic structures, particularly those relevant to medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


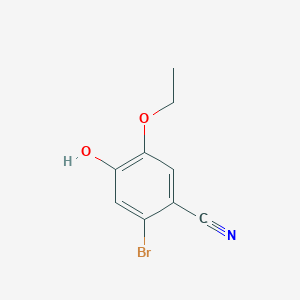

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)

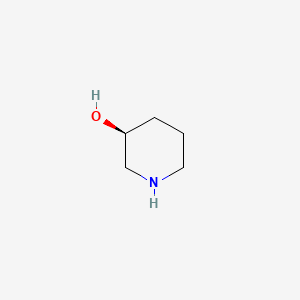
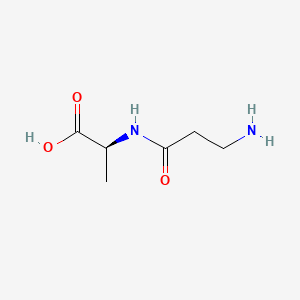
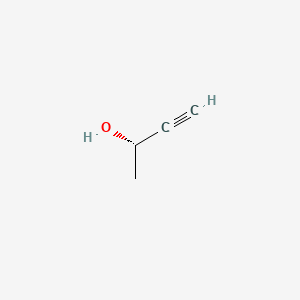
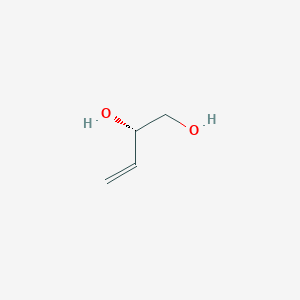
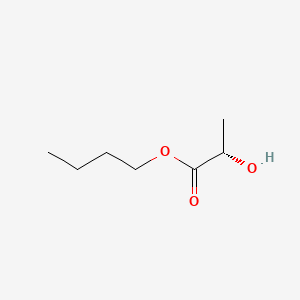
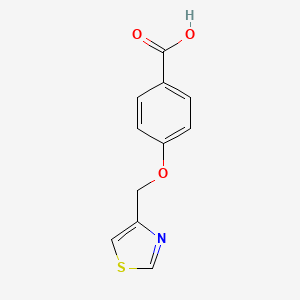
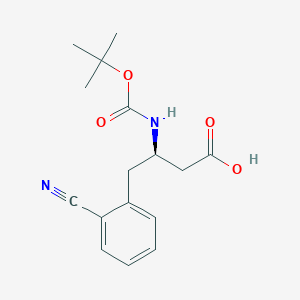
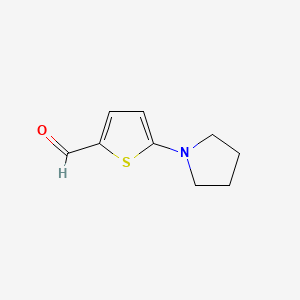
![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)
